

bioequivalence study of cilostazol formulations using a deuterated internal standard

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Compound of Interest

Compound Name: *4-cis-Hydroxy Cilostazol-d5*

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Application Notes and Protocols for Bioequivalence Study of Cilostazol Formulations Introduction

These application notes provide a detailed protocol for conducting a bioequivalence study of two cilostazol formulations, utilizing a deuterated internal standard for accurate quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Cilostazol is a medication used to treat the symptoms of intermittent claudication in peripheral vascular disease. Establishing bioequivalence between a generic (test) and a branded (reference) formulation is a critical step in the drug approval process, ensuring that both products exhibit comparable pharmacokinetic profiles. The use of a deuterated internal standard is the gold standard for LC-MS/MS bioanalysis, as it corrects for variability during sample preparation and analysis.

Experimental Protocols

Study Design and Volunteer Selection

A randomized, two-period, two-sequence, crossover study design is typically employed for bioequivalence studies of cilostazol.^[1] Healthy adult volunteers are recruited and screened based on inclusion and exclusion criteria. After an overnight fast, subjects are administered a single oral dose of either the test or reference cilostazol formulation. A washout period of at least 14 days is maintained between the two treatment periods.^{[1][2]}

Sample Collection

Blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose and at various time points post-dose, typically up to 48 or 60 hours.[2][3] Plasma is separated by centrifugation and stored at -70°C until analysis.[4]

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is employed for the efficient extraction of cilostazol and its active metabolite, 3,4-dehydro cilostazol, from human plasma.[4]

Materials:

- Human plasma samples
- Cilostazol and 3,4-dehydro cilostazol reference standards
- Cilostazol-d11 and 3,4-dehydro cilostazol-d11 (deuterated internal standards)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (e.g., LiChroSep DVB-HL, 30 mg, 1 cc)[4]
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- To 100 µL of the plasma sample, add 25 µL of the internal standard working solution (containing cilostazol-d11 and 3,4-dehydro cilostazol-d11).[4]
- Vortex the mixture for 10 seconds.[4]
- Add 100 µL of water and vortex for an additional 30 seconds.[4]

- Centrifuge the samples at 14,000 g for 5 minutes at 10°C.[4]
- Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.[4]
- Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.[4]
- Dry the cartridge under a stream of nitrogen for 1 minute.[4]
- Elute the analytes with an appropriate organic solvent.
- Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The quantification of cilostazol and its metabolite is performed using a UPLC system coupled with a tandem mass spectrometer.

Instrumentation:

- UPLC System (e.g., Waters Acquity UPLC)
- Tandem Mass Spectrometer (e.g., Waters Xevo TQD)
- UPLC Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[4]

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and 2.0 mM ammonium acetate.[5]
- Flow Rate: 0.4 mL/min
- Column Temperature: 30°C[5]
- Injection Volume: 10 µL

Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive[6]
- Multiple Reaction Monitoring (MRM) Transitions:
 - Cilostazol: m/z 370.3 → 288.3[4]
 - Cilostazol-d11 (IS): m/z 381.2 → 288.3[4]
 - 3,4-dehydro cilostazol: m/z 368.2 → 286.3[4]
 - 3,4-dehydro cilostazol-d11 (IS): m/z 379.2 → 286.2[4]

Data Presentation

The pharmacokinetic parameters are calculated from the plasma concentration-time profiles for both the test and reference formulations. The key parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[2]

Table 1: Pharmacokinetic Parameters of Two Cilostazol Formulations (Test vs. Reference)

Pharmacokinetic Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)
Cmax (ng/mL)	701 ± 220.1	690 ± 236.7
AUC0-last (ng·h/mL)	11,700 ± 4212	10,900 ± 4196.5
AUC0-∞ (ng·h/mL)	13,724 ± 5228.8	12,458 ± 4983.2
Tmax (h)	4.00 (median)	3.25 (median)

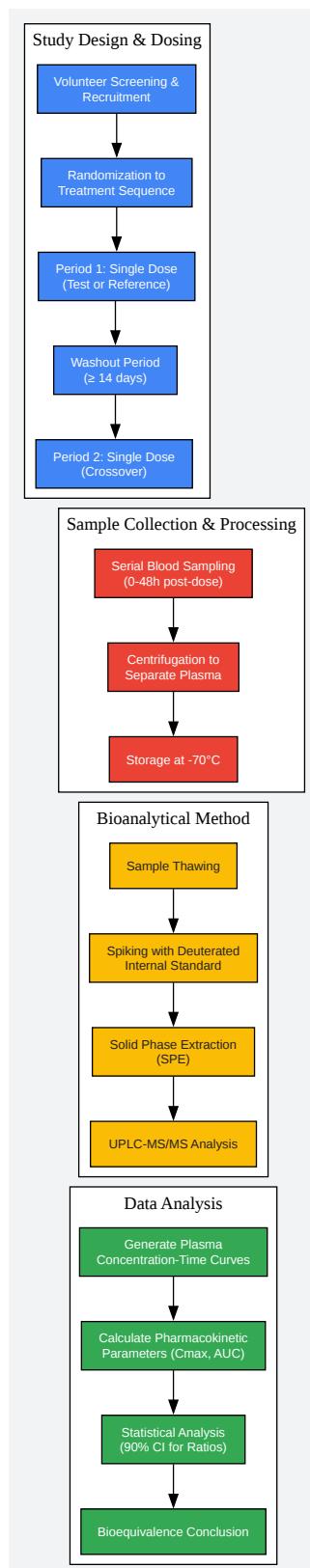
Data adapted from a bioequivalence study of 100 mg cilostazol tablets.[7]

Table 2: Bioequivalence Analysis of Cilostazol Formulations

Parameter	Geometric Mean Ratio (Test/Reference) %	90% Confidence Interval (CI)
Cmax	101.86	91.88% - 112.92%
AUC0-last	107.78	99.67% - 116.56%
AUC0-∞	110.46	102.68% - 118.82%

Data from a study comparing two 100 mg cilostazol tablet formulations. For bioequivalence, the 90% CI for the ratio of the geometric means of Cmax and AUC should fall within the range of 80.00% to 125.00%.[\[1\]](#)[\[8\]](#)

Mandatory Visualization

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Caption: Workflow for a cilostazol bioequivalence study.

Conclusion

The presented UPLC-MS/MS method using a deuterated internal standard provides a robust and sensitive approach for the quantification of cilostazol and its active metabolite in human plasma. The detailed protocol for sample preparation and analysis, along with the representative pharmacokinetic data, serves as a comprehensive guide for researchers and professionals involved in bioequivalence studies of cilostazol formulations. The successful application of this methodology is crucial for the regulatory approval of generic cilostazol products, ensuring their therapeutic equivalence to the innovator drug.

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